molecular formula C12H17NO2 B555529 (R)-tert-Butyl 2-amino-2-phenylacetate CAS No. 65715-93-7

(R)-tert-Butyl 2-amino-2-phenylacetate

Cat. No. B555529
CAS RN: 65715-93-7
M. Wt: 207,27*36,46 g/mole
InChI Key: HJLYKRGXTOVWFL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-tert-Butyl 2-amino-2-phenylacetate” is a chemical compound with the molecular formula C12H17NO2 . It’s also known as tert-butyl (2R)-amino (phenyl)ethanoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-amino-2-phenylacetate” consists of a tert-butyl group, an amino group, and a phenyl group attached to a central carbon atom . The compound has a molecular weight of 207.269 Da .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-amino-2-phenylacetate” is a solid at room temperature . It has a molecular weight of 243.73 . The compound’s InChI code is 1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 .

Scientific Research Applications

Enantiomerically Pure β‐Amino Acids Synthesis

(R)-tert-Butyl 2-amino-2-phenylacetate is an intermediate in the synthesis of enantiomerically pure β-amino acids, which are crucial for developing pharmaceuticals and fine chemicals. Lakner et al. (2003) demonstrate its use in generating (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, highlighting its role in stereoselective reactions and its potential in medicinal chemistry applications. This process involves multiple steps, including acylation, cyclization, and decarboxylation, to achieve the desired enantiopure β-amino acid (Lakner, Chu, Negrete, & Konopelski, 2003).

Industrial and Medicinal Chemistry

Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using (R)-tert-Butyl 2-amino-2-phenylacetate. These derivatives exhibit potential for applications in photoelectronic devices due to their structural and optical properties, as evidenced by powder XRD and photoluminescence spectrum analyses. The research indicates that these compounds could serve as functional materials in electronic and optical industries, demonstrating the versatility of (R)-tert-Butyl 2-amino-2-phenylacetate in synthesizing novel compounds with unique properties (Shafi, Rajesh, & Senthilkumar, 2021).

Asymmetric Synthesis

The asymmetric transfer hydrogenation of α-keto imines using (R)-tert-Butyl 2-amino-2-phenylacetate derivatives has been studied by Tafelska-Kaczmarek et al. (2010). This method allows for the synthesis of β-tert-butylamino alcohols with high enantiomeric excess, showcasing the compound's utility in producing enantioselective β-amino alcohols. Such methodologies are invaluable in the pharmaceutical industry, particularly in the synthesis of chiral molecules that serve as building blocks for drugs (Tafelska-Kaczmarek et al., 2010).

Advanced Organic Syntheses

Zonouzi, Kazemi, and Nezamabadi (2006) report on the one-pot synthesis of 2-Amino-4H-pyrans, highlighting the role of (R)-tert-Butyl 2-amino-2-phenylacetate in facilitating the synthesis of compounds with potential biological activities. These 2-Amino-4H-pyrans exhibit properties useful in developing antihypertensive and coronary dilating agents, underlining the compound's significance in creating bioactive molecules for therapeutic applications (Zonouzi, Kazemi, & Nezamabadi, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (2R)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYKRGXTOVWFL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426714
Record name (R)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-amino-2-phenylacetate

CAS RN

65715-93-7
Record name (R)-tert-Butyl 2-amino-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.